molecular formula C8H6INO B171775 4-iodo-1,3-dihydro-2H-indol-2-one CAS No. 179536-52-8

4-iodo-1,3-dihydro-2H-indol-2-one

Cat. No. B171775
M. Wt: 259.04 g/mol
InChI Key: FSVJYSYFLBFUGF-UHFFFAOYSA-N
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Description

4-Iodo-1,3-dihydro-2H-indol-2-one is a chemical compound with the linear formula C8H6INO . It has a molecular weight of 259.05 . The compound is a brown solid and is stored at temperatures between 0-8°C .


Synthesis Analysis

While specific synthesis methods for 4-iodo-1,3-dihydro-2H-indol-2-one were not found, it’s known that 1,3-dihydro-2H-indol-2-ones derivatives exhibit a wide variety of biodynamic activities . These observations have led to the synthesis of new indole-2-one derivatives .


Molecular Structure Analysis

The InChI code for 4-iodo-1,3-dihydro-2H-indol-2-one is 1S/C8H6INO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4,10-11H . This indicates the presence of iodine, carbon, hydrogen, nitrogen, and oxygen atoms in the compound.


Physical And Chemical Properties Analysis

4-Iodo-1,3-dihydro-2H-indol-2-one is a brown solid . It has a molecular weight of 259.05 and its linear formula is C8H6INO . The compound is stored at temperatures between 0-8°C .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, such as 4-iodo-1,3-dihydro-2H-indol-2-one, are central to numerous organic synthesis methods and pharmaceutical applications. A comprehensive review on indole synthesis methods highlighted the diversity of strategies developed over the years, offering a framework for classifying all indole syntheses into nine strategic approaches, reflecting the versatility and complexity of indole chemistry (Taber & Tirunahari, 2011).

C2-Functionalization of Indole

The C2-functionalization of indoles, through umpolung techniques, represents a significant area of interest due to the biological and synthetic importance of indole derivatives. This approach, particularly relevant for derivatives like 4-iodo-1,3-dihydro-2H-indol-2-one, enables the synthesis of compounds that are otherwise challenging to produce using traditional methods (Deka, Deb, & Baruah, 2020).

Photocatalytic Applications

Research on g-C3N4-based photocatalysts has shown that indole derivatives can be involved in various photocatalytic processes, potentially impacting environmental and energy-related applications. These studies underline the importance of indole structures in designing effective photocatalysts for environmental remediation and energy conversion (Wen, Xie, Chen, & Li, 2017).

Biological and Medicinal Applications

The biological and medicinal applications of indoles and indazoles have been extensively reviewed, highlighting their significant role in developing treatments for various diseases. Indole derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidants, anti-inflammatory, and antiviral properties, suggesting the potential therapeutic applications of compounds like 4-iodo-1,3-dihydro-2H-indol-2-one (Ali, Dar, Pradhan, & Farooqui, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 and H317 . Precautionary statements include P261, P264, P270, P272, P280, P301+P312, P302+P352, P321, P330, P333+P313, P363, and P501 .

properties

IUPAC Name

4-iodo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJYSYFLBFUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2I)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448508
Record name 4-Iodo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1,3-dihydro-2H-indol-2-one

CAS RN

179536-52-8
Record name 4-Iodo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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